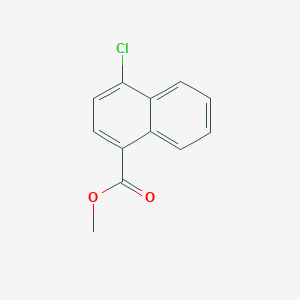
1-Naphthalenecarboxylic acid, 4-chloro-, methyl ester
Cat. No. B8661208
M. Wt: 220.65 g/mol
InChI Key: HHBZFTGXGDEYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750545
Procedure details


The synthesis method of Example 7-(1) was applied. The compound (1.93g) obtained in (2) above, 1,2-dichloroethane (50 ml), methanol (25 ml) and concentrated sulfuric acid (1.8 ml) were used as reagents to give 1.99 g of a red-brown solid (yield 96%).
[Compound]
Name
compound
Quantity
1.93 g
Type
reactant
Reaction Step One





Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.Cl[CH2:16]CCl.S(=O)(=O)(O)O>CO>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:16])=[O:13])=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
compound
|
|
Quantity
|
1.93 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.99 g | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
